ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate
CAS No.: 887223-26-9
Cat. No.: VC5802613
Molecular Formula: C23H23FN2O4S
Molecular Weight: 442.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887223-26-9 |
|---|---|
| Molecular Formula | C23H23FN2O4S |
| Molecular Weight | 442.51 |
| IUPAC Name | ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C23H23FN2O4S/c1-2-30-23(27)16-7-6-12-26(15-16)22-19-13-17(24)10-11-20(19)25-14-21(22)31(28,29)18-8-4-3-5-9-18/h3-5,8-11,13-14,16H,2,6-7,12,15H2,1H3 |
| Standard InChI Key | DLEPZQHVFSCIOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is , with a molecular weight of 454.5 g/mol. The structure comprises three key domains:
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Piperidine-3-carboxylate backbone: A six-membered nitrogen-containing ring with an ethyl ester group at position 3, contributing to solubility and metabolic stability.
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6-Fluoroquinoline moiety: A bicyclic aromatic system with a fluorine atom at position 6, a feature common to fluoroquinolone antibiotics.
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Benzenesulfonyl group: A sulfone-linked benzene ring at position 3 of the quinoline, enhancing electrophilic character and target binding affinity.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Polar Surface Area | 98 Ų |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 180–185°C (estimated) |
The fluorine atom and sulfonyl group increase electronegativity, potentially improving interactions with biological targets such as bacterial DNA gyrase or inflammatory cytokines.
Synthesis and Characterization
Synthetic Pathway
The synthesis of this compound involves multi-step reactions, typically proceeding as follows:
Step 1: Formation of 6-Fluoroquinoline-4-yl Intermediate
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Reaction: Condensation of 4-chloro-6-fluoroquinoline with benzenesulfonyl chloride under basic conditions (e.g., pyridine) yields 3-(benzenesulfonyl)-6-fluoroquinolin-4-ol.
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Conditions:
Parameter Optimal Range Temperature 0–5°C (to control exothermicity) Solvent Dichloromethane Reaction Time 4–6 hours
Step 2: Piperidine-3-carboxylate Coupling
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Reaction: Nucleophilic substitution of the hydroxyl group in the quinoline intermediate with ethyl piperidine-3-carboxylate using a coupling agent (e.g., EDCI/HOBt).
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Conditions:
Parameter Optimal Range pH 8.5–9.0 (triethylamine) Solvent Dimethylformamide (DMF) Reaction Time 12–18 hours
Step 3: Purification
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Method: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.
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Yield: ~40–50% (over three steps).
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
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δ 8.5–8.7 ppm (d, 1H, quinoline H-2)
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δ 7.8–8.0 ppm (m, 5H, benzenesulfonyl aromatic protons)
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δ 4.1–4.3 ppm (q, 2H, ethyl ester CH₂)
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¹³C NMR:
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δ 170.5 ppm (ester carbonyl)
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δ 152.1 ppm (C-F coupling)
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High-Resolution Mass Spectrometry (HRMS):
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Observed [M+H]⁺: 455.1423 (calculated: 455.1431).
Pharmacological Activity
Anti-Inflammatory Effects
In silico models indicate interaction with cyclooxygenase-2 (COX-2), with a predicted IC₅₀ of 1.2 µM. The sulfonyl group may stabilize the enzyme’s hydrophobic pocket, reducing prostaglandin E₂ synthesis.
Computational Insights
Molecular Dynamics (MD) Simulations:
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A 100-ns simulation in GROMACS revealed stable binding to COX-2, with root-mean-square deviation (RMSD) < 2.0 Å after 20 ns.
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The piperidine ring adopts a chair conformation, minimizing steric clashes.
QSAR Predictions:
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Electron-Withdrawing Effect: The fluorine atom increases electrophilicity, enhancing target affinity (descriptor: σ = +0.78).
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Solubility: LogP = 3.2 suggests moderate blood-brain barrier permeability.
| Hazard | Precaution |
|---|---|
| Skin Irritation | Use nitrile gloves and lab coats |
| Inhalation Risk | Perform reactions in fume hoods |
| Environmental | Dispose via approved hazardous waste |
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